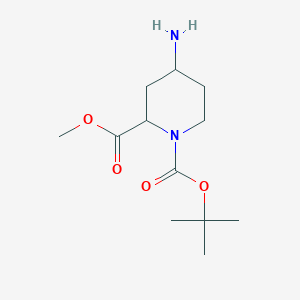
1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
Descripción general
Descripción
The compound 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of biologically active compounds and potential use as intermediates in drug synthesis.
Synthesis Analysis
The synthesis of related piperidine derivatives has been extensively studied. For instance, the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate, a key starting material for various piperidine derivatives, has been reported as a precursor for the synthesis of Schiff base compounds, which are characterized by FTIR, NMR, and X-ray crystallographic analysis . Additionally, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate has been achieved through amination, using cost-effective reagents and yielding an important intermediate for the synthesis of biologically active benzimidazole compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex due to the presence of multiple substituents. X-ray crystallography has been used to determine the structure of these compounds, revealing details such as intramolecular hydrogen bonding and the stabilization of the molecular structure . The conformation of the piperidine ring has also been investigated, with studies showing that bulky substituents can influence the conformation and intermolecular interactions .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, which are essential for their transformation into biologically active molecules. For example, the Mitsunobu reaction has been used to synthesize tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which can be further transformed into trans isomers through formic or benzoic acid treatment followed by alkaline hydrolysis . Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as 2-amino-5-tert-butylpyridine, have been shown to have improved physicochemical properties over related compounds, which is important for drug-like properties . The thermal, X-ray, and DFT analyses of these compounds provide insights into their stability, reactivity, and potential interactions with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate and its derivatives are primarily utilized as intermediates in the synthesis of various compounds. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is a key intermediate in the synthesis of the Jak3 inhibitor CP-690550. This involves a multi-step process starting from 4-methylpyridinium, including SN2 substitution, borohydride reduction, oxidation, and acylation, yielding a high total yield of 80.2% (Chen Xin-zhi, 2011).
Application in Chiral Synthesis
In the realm of chiral synthesis, compounds like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been used for the preparation of enantiomerically pure compounds. This includes the synthesis of dipeptides and other complex organic molecules (A. Studer, T. Hintermann, D. Seebach, 1995).
Molecular Structure Studies
Research on the molecular and crystal structure of derivatives like 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine provides insights into the conformational behavior of these compounds. Such studies reveal how intramolecular hydrogen bonding and other interactions influence their physical properties (M. Cygler, T. Markowicz, J. Skolimowski, R. Skowroński, 1980).
NMR Tagging in Protein Research
In protein research, derivatives like O-tert-Butyltyrosine have been used as NMR tags. They present a distinct singlet resonance in NMR spectra, facilitating the study of high-molecular-weight systems and enabling the measurement of ligand binding affinities (Wan-Na Chen, K. V. Kuppan, Michael D. Lee, K. Jaudzems, T. Huber, G. Otting, 2015).
Pharmaceutical Applications
Some derivatives are important intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291), a medication used in cancer treatment. These derivatives are synthesized through multiple steps, including acylation, nucleophilic substitution, and reduction (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, it is recommended to be stored in a dark place, sealed, and at a temperature between 2-8°C .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-aminopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCVXOYIRODFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662241 | |
| Record name | 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
778646-95-0 | |
| Record name | 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)



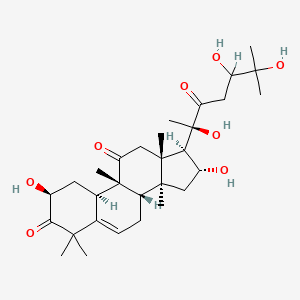
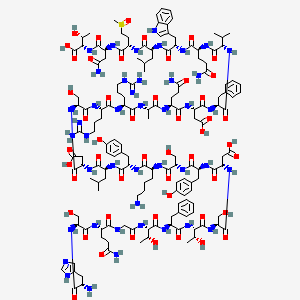
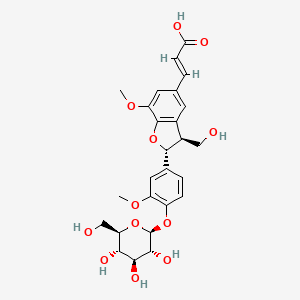
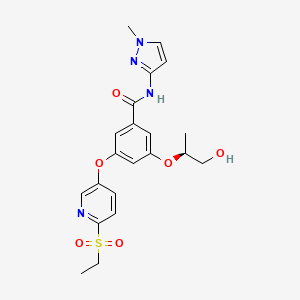



![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)
